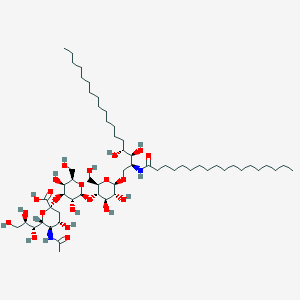
Ganglioside GM3 (phyto-type)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganglioside GM3 (phyto-type) is a glycosphingolipid that plays a crucial role in cellular processes. It is composed of a ceramide backbone linked to a sialylated glycan. This compound is predominantly found in the nervous system and is involved in various biological functions, including cell signaling, cell adhesion, and modulation of immune responses .
Preparation Methods
The synthesis of Ganglioside GM3 (phyto-type) can be achieved through several synthetic routes. The primary strategies include late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation .
Late-stage ceramide coupling: This method involves the direct coupling of the entire oligosaccharide glycan with the ceramide or a ceramide precursor.
Glucosyl ceramide cassette strategy: This approach involves the early formation of glucosyl ceramide by coupling glucose with ceramide, followed by further glycosylation steps.
Late-stage sialylation: This recent method involves the selective sialylation of the glycan structure at a late stage in the synthesis.
Industrial production methods often involve enzymatic synthesis using glycosyltransferases to achieve high specificity and yield .
Chemical Reactions Analysis
Ganglioside GM3 (phyto-type) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific catalysts, and controlled temperatures. Major products formed from these reactions include modified gangliosides with altered biological activities .
Scientific Research Applications
Mechanism of Action
Ganglioside GM3 (phyto-type) exerts its effects through several mechanisms:
Cell Signaling: It modulates the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, by inhibiting its autophosphorylation.
Immune Modulation: It influences the immune response by inhibiting the proliferation and cytokine production of T cells.
Cell Adhesion: It participates in cell-cell and cell-matrix interactions, contributing to the formation of membrane microdomains.
The molecular targets and pathways involved include the epidermal growth factor receptor, fibroblast growth factor receptor, and various immune cell receptors .
Comparison with Similar Compounds
Ganglioside GM3 (phyto-type) can be compared with other gangliosides, such as GM1, GD1a, GD1b, and GT1b .
GM1: Known for its role in neuroprotection and neurogenesis.
GD1a: Involved in cell adhesion and signaling.
GD1b: Plays a role in immune modulation and cell signaling.
GT1b: Known for its involvement in neuroprotection and modulation of synaptic transmission.
Ganglioside GM3 (phyto-type) is unique due to its specific expression in certain cancers and its potential as a target for anticancer therapies .
Properties
Molecular Formula |
C59H110N2O22 |
|---|---|
Molecular Weight |
1199.5 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChI Key |
OJXVTIVZXAXJKM-OACHRNDRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















